molecular formula C12H18N2O4S B5239271 3-(Diethylsulfamoyl)-4-methoxybenzamide

3-(Diethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B5239271
M. Wt: 286.35 g/mol
InChI Key: ODLNNXFBNYJWOW-UHFFFAOYSA-N
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Description

3-(Diethylsulfamoyl)-4-methoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diethylsulfamoyl group and a methoxy group attached to a benzamide core. Its molecular formula is C12H18N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylsulfamoyl)-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and diethylamine.

    Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with diethylamine to form the intermediate 3-(Diethylamino)-4-methoxybenzamide.

    Sulfonation: The intermediate is subsequently treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group, yielding the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 3-(Diethylsulfamoyl)-4-hydroxybenzamide.

    Reduction: 3-(Diethylamino)-4-methoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Diethylsulfamoyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound’s methoxy group may enhance its binding affinity to certain receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylsulfamoyl)-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    4-Methoxybenzenesulfonamide: Lacks the diethylamino group.

    3-(Diethylamino)-4-methoxybenzamide: Lacks the sulfonamide group.

Uniqueness

3-(Diethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of both the diethylsulfamoyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(diethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-4-14(5-2)19(16,17)11-8-9(12(13)15)6-7-10(11)18-3/h6-8H,4-5H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLNNXFBNYJWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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